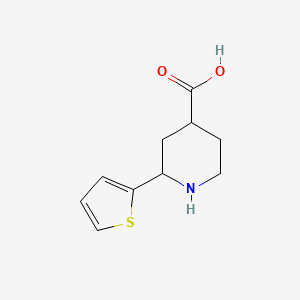
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, often resulting in a mixture of regioisomers . Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification processes to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the ethyl group at the 3-position.
4-amino-1-methyl-1H-pyrazole: Similar but lacks the ethyl group at the 3-position.
5-amino-3-methyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.
Uniqueness
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both an amino group and an ethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
4-amino-5-ethyl-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H11N3O/c1-3-4-5(7)6(10)9(2)8-4/h8H,3,7H2,1-2H3 |
Clave InChI |
AMTOSGXZZADFQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)N(N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


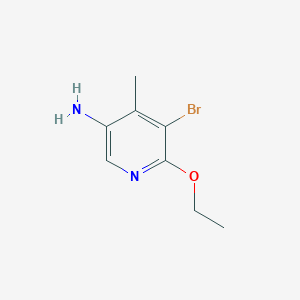
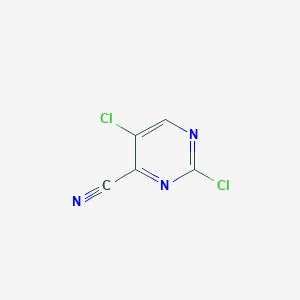

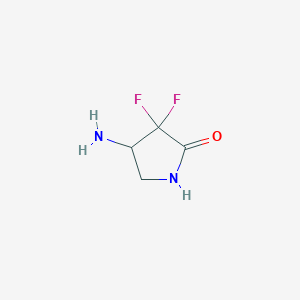
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)
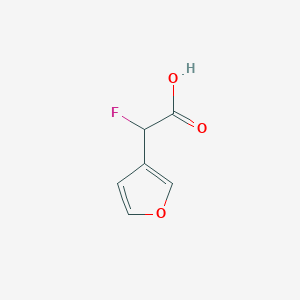

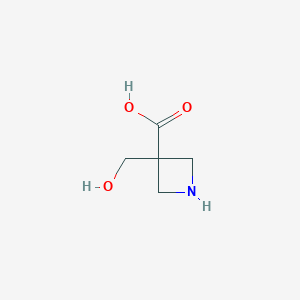
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)


